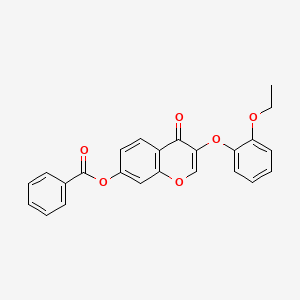

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of chromen-7-yl benzoate, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a 2H-chromen-2-one skeleton . The “3-(2-ethoxyphenoxy)-4-oxo-” part suggests that there is an ethoxyphenoxy group at the 3-position and a ketone group at the 4-position of the chromen ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The ether and ester groups might undergo reactions such as cleavage under acidic or basic conditions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Chemical Synthesis and Biological Activity: The synthesis of compounds related to 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate has been explored, particularly focusing on their biological activities. For instance, ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates show significant biological activities, such as anti-juvenile hormone (anti-JH) activity, observed in silkworm larvae, Bombyx mori (Furuta et al., 2010).

Structural Analysis

- X-ray Crystallography: The structure of related compounds, such as ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, has been analyzed using single-crystal X-ray crystallography. This provides insights into the molecular configuration and bonding of similar chromen-yl benzoates (Manolov et al., 2012).

Chemical Processes and Reactions

- Unique Chemical Synthesis Processes: Unique chemical processes for synthesizing related compounds involve steps like phenolic oxidation and reduction by DIBAL-H. These methods contribute to the heterocyclic synthesis of chromenes (Pelter et al., 1997).

Optical and Electrochemical Properties

- Optical and Electrochemical Analysis: Novel derivatives, like those functionalized with azobenzene, coumarin, and fluorescein chromophore units, have been synthesized to investigate the effects of chromophore substituents on the electrochemical and spectroelectrochemical properties of resulting polymers. This research provides insights into the electronic and optoelectronic behaviors of such compounds (Yigit et al., 2015).

Antioxidant Activity

- Antioxidant Activity Relationship: The antioxidant activities of phenolic acids, which share structural similarities with this compound, have been studied. This research helps understand the influence of various functional groups, including methoxy and phenolic hydroxyl groups, on antioxidant activities (Chen et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOBDALGJGTTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B2650300.png)

![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)

![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)